molecular formula C13H21BO2 B598930 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole CAS No. 131433-93-7

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole

Cat. No. B598930
M. Wt: 220.119
InChI Key: ZWEMLWHNKCNXMY-KQXIARHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole is a useful research compound. Its molecular formula is C13H21BO2 and its molecular weight is 220.119. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound has structural similarities to other complex organic molecules explored in various scientific studies. For example, research into the synthesis of no-carrier-added (NCA) 6-[18F]Fluoro-L-DOPA, a radiofluorinated amino acid used in PET imaging, involved compounds with complex structures, including a chiral auxiliary that facilitated the asymmetric synthesis of the target molecule (Horti, Redmond, & Soufer, 1995). This study underscores the intricate synthesis processes that can be involved in creating compounds with specific stereochemical configurations.

Crystal Structure and Conformation

The study of isomeric sulfites of 10β-Pinane-2,3α-diol revealed insights into the crystal structure and conformational preferences of complex organic molecules, similar to the compound . The research highlighted how the orientation of substituent groups and the conformation of five-membered rings can significantly influence the overall structure of the molecule (Hellier & Motevalli, 1995). Such studies are crucial for understanding the physical and chemical properties of complex molecules.

Reactivity and Derivative Formation

The research on monoborylacetylene derivatives, including the synthesis and reactivity of these compounds, provides valuable insights into how such molecules can undergo various reactions to form new compounds with potential applications in materials science and organic synthesis (Gu, Pritzkow, & Siebert, 2001). The study of these reactions and the resulting products can inform the development of new materials and chemical processes.

Synthetic Routes and Stereochemistry

The synthesis of optically pure compounds, such as the preparation of C2-Symmetric 4-cyclopentene-1,3-diol, involves complex synthetic routes that are highly relevant to the study of the compound . These studies often involve multiple steps, including kinetic resolution and stereo- and regioselective reactions, to achieve the desired stereochemical configuration in the final product (Kimura, Ehama, & Inomata, 2002). Understanding these synthetic pathways is crucial for the development of new drugs and materials.

properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEMLWHNKCNXMY-KQXIARHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746249
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole

CAS RN

131433-93-7
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131433-93-7
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